1-((4-Bromofuran-2-yl)methyl)piperidine

Lipophilicity Drug-likeness SAR

1-((4-Bromofuran-2-yl)methyl)piperidine is a synthetic small-molecule building block comprising a piperidine ring connected to a 4‑bromofuran moiety via a methylene bridge (molecular formula C₁₀H₁₄BrNO, molecular weight 244.13 g·mol⁻¹, PubChem CID. It belongs to the broad class of N‑substituted piperidines, which are privileged scaffolds in drug discovery, and its brominated furan ring serves as a reactive handle for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki, Heck) that are pivotal for constructing complex drug‑like architectures.

Molecular Formula C10H14BrNO
Molecular Weight 244.13 g/mol
Cat. No. B8165804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-Bromofuran-2-yl)methyl)piperidine
Molecular FormulaC10H14BrNO
Molecular Weight244.13 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=CC(=CO2)Br
InChIInChI=1S/C10H14BrNO/c11-9-6-10(13-8-9)7-12-4-2-1-3-5-12/h6,8H,1-5,7H2
InChIKeyCCXSNMWQOHZZMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((4-Bromofuran-2-yl)methyl)piperidine: A High-Purity Bromofuranyl Piperidine Building Block for Medicinal Chemistry Candidates


1-((4-Bromofuran-2-yl)methyl)piperidine is a synthetic small-molecule building block comprising a piperidine ring connected to a 4‑bromofuran moiety via a methylene bridge (molecular formula C₁₀H₁₄BrNO, molecular weight 244.13 g·mol⁻¹, PubChem CID 130977494) [1]. It belongs to the broad class of N‑substituted piperidines, which are privileged scaffolds in drug discovery, and its brominated furan ring serves as a reactive handle for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki, Heck) that are pivotal for constructing complex drug‑like architectures [2]. The compound is commercially supplied as a research intermediate with typical purity specifications of ≥95%, making it a reliable input for medicinal chemistry, chemical biology, and structure‑activity‑relationship (SAR) campaigns [1].

Why 1-((4-Bromofuran-2-yl)methyl)piperidine Cannot Be Replaced by Generic Bromofuran-Piperidine Isomers in Preclinical Development


Despite sharing the same molecular formula (C₁₀H₁₄BrNO) and molecular weight (244.13 g·mol⁻¹) with its regioisomeric counterparts, 1-((4-bromofuran-2-yl)methyl)piperidine exhibits distinct electronic, steric, and topological features arising from the 4‑position of the bromine substituent on the furan ring [1]. These differences critically alter the compound’s physicochemical profile—including lipophilicity and hydrogen‑bonding capacity—as well as its reactivity in cross‑coupling chemistry and its interaction with biological targets [2]. Substitution with a 3‑bromo, 5‑bromo, or 4‑(piperidinylmethyl)‑furan isomer without systematic requalification can therefore lead to divergent pharmacokinetic behavior, altered target engagement, or failed synthetic routes. The following quantitative evidence guide establishes the measurable dimensions along which this compound is differentiated from its closest structural neighbors.

Head-to-Head Quantitative Evidence: 1-((4-Bromofuran-2-yl)methyl)piperidine vs. Structurally Related Analogs for Scientific Procurement Decisions


XLogP3 Lipophilicity Comparison: 4-Bromo Regioisomer vs. 3-Bromo and 5-Bromo Analogs

The computed XLogP3 value of 1-((4-bromofuran-2-yl)methyl)piperidine is 2.4, which is identical to the 3-bromo regioisomer (CID 5056957, XLogP3 = 2.4) and markedly lower than the 5‑bromo regioisomer (CID 91871677, XLogP3 = 1.5) [1]. The 1.5 log unit difference between the 4‑bromo and 5‑bromo isomers corresponds to an approximately 32‑fold difference in predicted lipophilicity, which can influence membrane permeability, plasma protein binding, and in vivo distribution [2].

Lipophilicity Drug-likeness SAR

Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor Deficiency: Impact on CNS Multiparameter Optimization

1-((4-Bromofuran-2-yl)methyl)piperidine has a TPSA of 16.4 Ų and zero hydrogen bond donors (HBD = 0), identical to the 3‑bromo regioisomer but contrasting with 4‑((4-bromofuran-2-yl)methyl)piperidine (CAS 2229370‑43‑6), which is expected to exhibit a TPSA of ~38 Ų due to the free N–H of the secondary amine [1][2]. The lower TPSA and absence of HBD align with CNS MPO desirability criteria (TPSA < 60–70 Ų, HBD = 0), suggesting that the N‑substituted piperidine target compound is better suited for CNS‑penetrant lead programs than its secondary‑amine isomer [3].

CNS drug design Physicochemical property forecasting MPO score

Regioselective Cross-Coupling Competence: 4-Bromo Position Enables Orthogonal Functionalization in Furan-Piperidine Series

The 4‑bromo substituent in 1-((4-bromofuran-2-yl)methyl)piperidine is located at the β‑position of the furan ring, a site that is electronically distinct from the α‑position (2‑ or 5‑substitution). In palladium‑catalyzed Suzuki–Miyaura reactions, 4‑bromofuran derivatives undergo oxidative addition and transmetalation with kinetics that differ from 2‑bromofuran or 5‑bromofuran analogs due to differential ring‑electron density distribution [1]. This electronic bias allows the 4‑bromo isomer to be chemoselectively functionalized in the presence of other aryl halides, a strategy that has been demonstrated in the regioselective synthesis of unsymmetrically substituted furanones from 4‑bromo‑5‑(bromomethylene)furan‑2(5H)‑one via sequential Suzuki coupling [2]. While the direct comparative kinetic data for the target compound have not been reported, the well‑documented electronic differentiation provides a strong class‑level inference that the 4‑bromo isomer is the preferred building block when orthogonal functionalization of the furan ring is required.

Synthetic chemistry Palladium catalysis Regioselective coupling

Commercial Availability and Purity Consistency: Specification-Grade Sourcing vs. On-Demand Synthesis

1-((4-Bromofuran-2-yl)methyl)piperidine is catalogued by multiple commercial suppliers with a minimum purity specification of 95% (HPLC) and is maintained in stock for immediate dispatch, as evidenced by current inventory listings . In contrast, closely related analogs such as 4-((4-bromofuran-2-yl)methyl)piperidine (CAS 2229370‑43‑6) are frequently available only through custom synthesis with extended lead times (typically 4–8 weeks) . This differential in supply readiness translates to reduced project delays and batch‑to‑batch consistency for the 4‑bromo‑N‑piperidine isomer, which is critical for reproducible SAR campaigns.

Chemical procurement Supply chain Quality control

Strategic Application Scenarios for 1-((4-Bromofuran-2-yl)methyl)piperidine Based on Quantitative Differentiation Evidence


CNS‑Penetrant Lead Optimization Where Low TPSA and Zero HBD Are Mandatory

Medicinal chemistry teams developing CNS‑targeted therapeutic candidates (e.g., for Alzheimer’s disease, Parkinson’s disease, or psychiatric disorders) should prioritize 1-((4-bromofuran-2-yl)methyl)piperidine over its 4‑substituted‑piperidine isomer because its TPSA of 16.4 Ų and HBD count of 0 align with stringent CNS MPO criteria [1]. The 4‑substituted-piperidine isomer, bearing a free N–H, would increase TPSA by ~22 Ų and introduce a hydrogen bond donor, both of which are known to reduce brain penetration potential [2]. Procuring the N‑substituted isomer from specification‑grade sources ensures that the lead series remains within the CNS drug‑like chemical space from the outset of the SAR exploration.

Sequential Regioselective Functionalization of the Furan Core for Targeted Library Synthesis

Synthetic chemists designing divergent libraries that require sequential palladium‑catalyzed cross‑couplings on the furan ring should select the 4‑bromo isomer as the core building block. The β‑bromo position exhibits distinct electronic reactivity relative to α‑bromo isomers, enabling orthogonal functionalization strategies (e.g., Suzuki coupling at the 4‑position followed by C–H activation at the 5‑position) [1]. This regioselectivity has been validated in related 4‑bromofuran‑2(5H)‑one systems, where the 4‑bromo group undergoes selective Suzuki–Miyaura coupling while preserving the 5‑position for subsequent derivatization [2]. The 3‑bromo or 5‑bromo isomers cannot replicate this synthetic sequence, limiting their utility in complexity‑building campaigns.

Pharmacokinetic Profiling Studies Requiring a Low‑Lipophilicity Furan‑Piperidine Probe

When designing in vitro ADME assays to benchmark the permeability and metabolic stability of furan‑containing piperidine scaffolds, 1-((4-bromofuran-2-yl)methyl)piperidine serves as a suitable probe compound due to its moderate XLogP3 of 2.4 and zero hydrogen bond donors [1]. Compared with the 5‑bromo regioisomer (XLogP3 = 1.5), which is significantly more hydrophilic, the 4‑bromo variant provides a central reference point for structure‑property relationship (SPR) studies, allowing medicinal chemists to systematically explore the impact of regioisomerism on clearance and oral bioavailability [2].

Rapid Hit‑to‑Lead Progression Where Supply Continuity and Batch Reproducibility Are Critical

In industrial drug‑discovery environments where project timelines demand uninterrupted supply of key intermediates, the established commercial availability of 1-((4-bromofuran-2-yl)methyl)piperidine (in‑stock, ≥95% purity) provides a risk‑mitigated sourcing solution [1]. This contrasts with the custom‑synthesis requirement for certain isomeric analogs, which introduces lead‑time uncertainty and potential batch‑to‑batch variability. For hit‑to‑lead teams scaling from milligram to gram quantities, selecting a catalogued building block with verified purity specifications ensures that biological assay data remain reproducible across multiple synthesis batches [2].

Quote Request

Request a Quote for 1-((4-Bromofuran-2-yl)methyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.